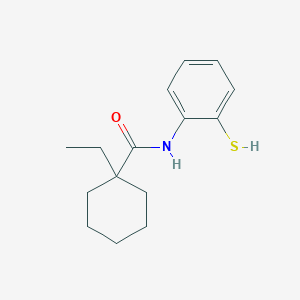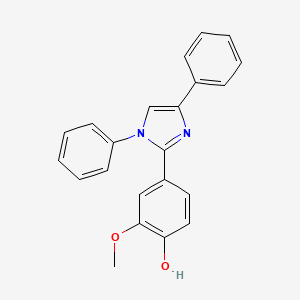
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one is a complex organic compound with potential applications in various fields of chemistry and biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. A common approach may include:
Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Introduction of the methoxy group: This step might involve the methylation of a hydroxy-substituted precursor using methyl iodide and a base such as potassium carbonate.
Cyclohexadienone formation: This could be accomplished through an oxidative cyclization reaction, possibly using reagents like potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions could lead to the formation of hydroquinone or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced species.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity or function.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Inducing oxidative stress: Through the generation of reactive oxygen species.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Share the imidazole ring structure and may have similar biological activities.
Quinone derivatives: Similar in terms of oxidation-reduction chemistry.
Methoxy-substituted aromatic compounds: Share the methoxy group and may exhibit similar reactivity.
Uniqueness
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties not found in other compounds.
特性
CAS番号 |
182293-81-8 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
4-(1,4-diphenylimidazol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-21-14-17(12-13-20(21)25)22-23-19(16-8-4-2-5-9-16)15-24(22)18-10-6-3-7-11-18/h2-15,25H,1H3 |
InChIキー |
DDOXXHYAKWFBJD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=NC(=CN2C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol](/img/structure/B15165051.png)
![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
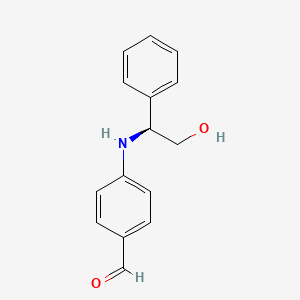
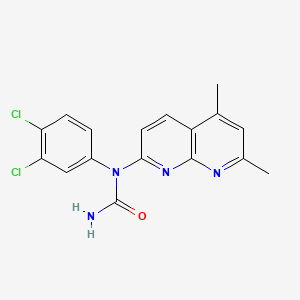
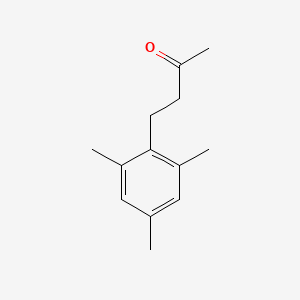

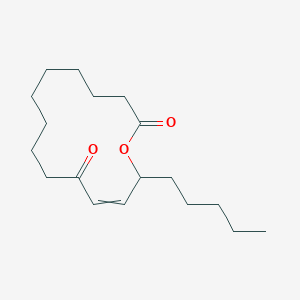
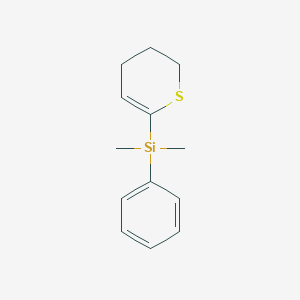
![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile](/img/structure/B15165122.png)
![1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]-](/img/structure/B15165130.png)
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)
![2-[(E)-(2-Methylphenyl)diazenyl]pyridine](/img/structure/B15165144.png)
